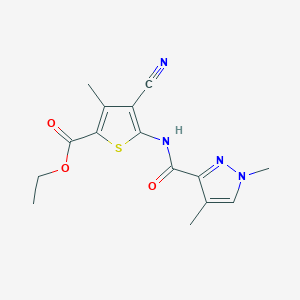

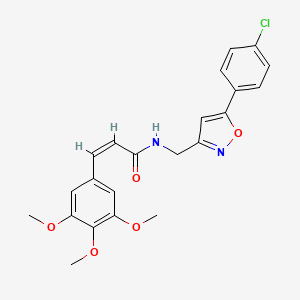

![molecular formula C16H15N3O4S B2772463 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole CAS No. 886924-41-0](/img/structure/B2772463.png)

2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a class of organic compounds characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . Nitrobenzyl alcohol derivatives are known to be efficient photoreactive groups with amine selectivity, and they have potential applications in drug discovery, chemical biology, and protein engineering .

Synthesis Analysis

Imidazole synthesis can be achieved through a transition metal-free, base-mediated deaminative coupling of benzylamines with nitriles . This results in the one-step synthesis of 2,4,5-trisubstituted imidazoles with the liberation of ammonia .Molecular Structure Analysis

Imidazole has a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The local volume surrounding imidazole molecules is dominated by water, due to strong hydrogen-bonding between the nitrogen moieties of imidazole and water molecules .Chemical Reactions Analysis

Imidazole can undergo various reactions. For instance, it can react with OH radicals, and the kinetics of this reaction have been studied .Physical And Chemical Properties Analysis

Imidazole derivatives can destabilize the low pH conformation of lysozyme through weak electrostatic interactions . In concentrated aqueous solutions, the intermolecular interactions in imidazole are dominated by water due to strong hydrogen-bonding .Aplicaciones Científicas De Investigación

Synthesis of Nitroarenes and Nitroolefins

The synthesis of nitroarenes and nitroolefins under mild conditions has been facilitated by novel ionic liquids and nitrating agents, showcasing the compound's utility in creating various nitroarenes and nitroolefins without needing cocatalysts and solvents. This method emphasizes the compound's role in promoting efficient and environmentally friendly chemical reactions (Zarei et al., 2018).

Antioxidant Capacity Assays

In the context of antioxidant capacity assays, the compound has been involved in the development and analysis of assays, such as the ABTS/PP decolorization assay. This work highlights the compound's potential in understanding the antioxidant capacity of various substances, providing insights into its utility in food science and pharmacology (Ilyasov et al., 2020).

Catalysis and Synthesis of Benzimidazoles

The compound has been instrumental in catalyzing the synthesis of benzimidazole derivatives, showcasing its catalytic capabilities in facilitating organic reactions. This application is particularly relevant in the pharmaceutical industry, where benzimidazole derivatives are of interest due to their biological activities (Khazaei et al., 2011).

Dual Catalysis for Imidazole Synthesis

The design of novel ionic liquids for dual catalysis in the synthesis of tetrasubstituted imidazoles highlights the compound's role in promoting efficient synthetic pathways. This application underscores the compound's significance in the development of new materials and chemicals with potential applications in various industries (Zolfigol et al., 2013).

Coordination Chemistry and Electrochemistry

The compound has found applications in coordination chemistry, particularly in the synthesis and structural characterization of nickel complexes. These complexes have potential applications in catalysis and materials science, demonstrating the compound's versatility beyond organic synthesis (Bermejo et al., 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on imidazole and nitrobenzyl derivatives could include further exploration of their potential applications in drug discovery, chemical biology, and protein engineering . Additionally, more research could be done to understand the kinetics of their reactions and their interactions with other molecules .

Propiedades

IUPAC Name |

2-ethylsulfonyl-1-[(3-nitrophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-2-24(22,23)16-17-14-8-3-4-9-15(14)18(16)11-12-6-5-7-13(10-12)19(20)21/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBCEUKYDGXUGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

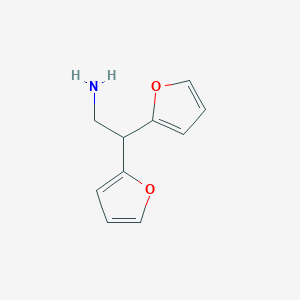

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2772383.png)

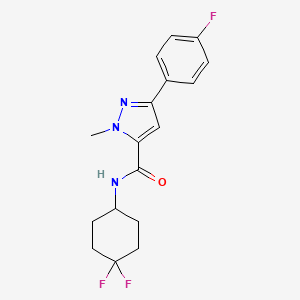

![N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2772388.png)

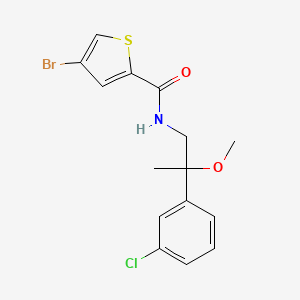

![[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2772394.png)

![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)

![2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide](/img/structure/B2772398.png)

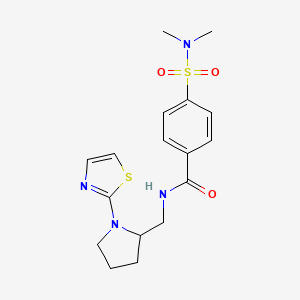

![3-{5-[1-(2-Thienylsulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2772400.png)

![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)